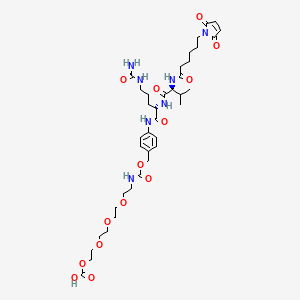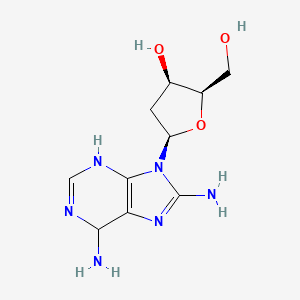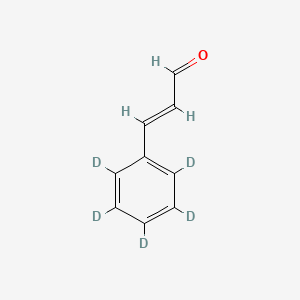![molecular formula C12H16N2O6 B12410553 1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides These compounds are characterized by a pyrimidine base attached to a ribosyl or deoxyribosyl moiety
Vorbereitungsmethoden
The synthesis of 1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine base and a ribosyl or deoxyribosyl moiety.
Reaction Conditions: The reaction typically involves the use of protecting groups to safeguard reactive hydroxyl groups during the synthesis. Common reagents include methoxyethanol and methylidene derivatives.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol or dichloromethane. Reaction conditions may vary depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may be involved in pathways related to DNA replication, repair, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as uridine, cytidine, and thymidine share structural similarities.
Uniqueness: The presence of the methoxyethoxy and methylidene groups distinguishes it from other pyrimidine nucleosides, potentially leading to unique chemical and biological properties.
Eigenschaften
Molekularformel |
C12H16N2O6 |
|---|---|
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O6/c1-7-9(16)10(19-6-5-18-2)11(20-7)14-4-3-8(15)13-12(14)17/h3-4,9-11,16H,1,5-6H2,2H3,(H,13,15,17)/t9?,10-,11+/m0/s1 |
InChI-Schlüssel |
YHEFDNRNIWVEBH-QXXIUIOUSA-N |
Isomerische SMILES |
COCCO[C@@H]1[C@@H](OC(=C)C1O)N2C=CC(=O)NC2=O |
Kanonische SMILES |
COCCOC1C(C(=C)OC1N2C=CC(=O)NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


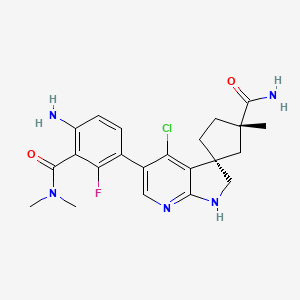
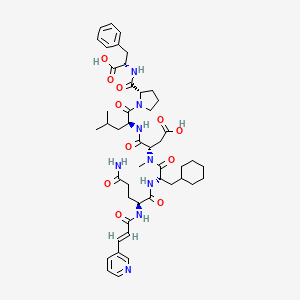
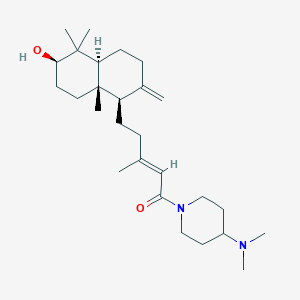
![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)
![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)

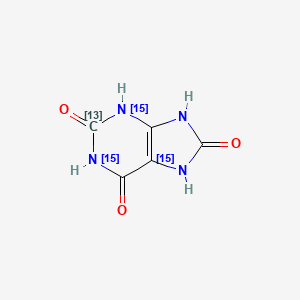
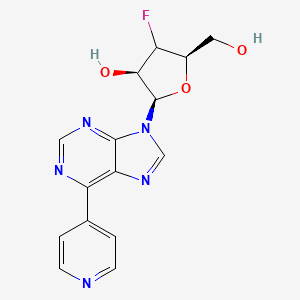
![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)
